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Compound of Interest

Compound Name: 5-Phenyl-1,3-oxazol-2-amine

Cat. No.: B1354665

An In-depth Technical Guide to the Chemical Properties of 5-Phenyl-1,3-oxazol-2-amine

Introduction

5-Phenyl-1,3-0xazol-2-amine is a heterocyclic organic compound featuring a core oxazole
ring substituted with a phenyl group at the 5-position and an amine group at the 2-position. This
molecule belongs to the broader class of 2-aminooxazoles, a scaffold of significant interest in
medicinal chemistry and drug development.[1] The 2-aminooxazole motif is recognized as a
"privileged scaffold" due to its presence in numerous biologically active compounds. It serves
as a crucial building block for developing novel therapeutic agents, demonstrating a wide range
of activities including antimicrobial, antitubercular, and kinase inhibition.[2][3][4]

Notably, the 2-aminooxazole core is often employed as a bioisostere for the 2-aminothiazole
moiety.[4] This isosteric replacement of the thiazole's sulfur atom with an oxygen atom can
confer significant advantages, such as improved physicochemical properties like enhanced
aqueous solubility and reduced metabolic oxidation, without compromising biological activity.[2]
[5] This guide provides a comprehensive technical overview of the fundamental chemical
properties, synthesis, spectroscopic characterization, reactivity, and applications of 5-Phenyl-
1,3-oxazol-2-amine, tailored for researchers and professionals in the field of drug discovery.

Molecular Structure and Physicochemical
Properties

The structural arrangement of 5-Phenyl-1,3-oxazol-2-amine, with its combination of an
aromatic phenyl ring, a heterocyclic oxazole core, and a reactive primary amine, dictates its
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chemical behavior and biological interactions.

Caption: Chemical structure of 5-Phenyl-1,3-oxazol-2-amine.

The key physicochemical properties of this compound are summarized in the table below,
providing essential data for experimental design and computational modeling.

Property Value Source

IUPAC Name 5-phenyl-1,3-oxazol-2-amine PubChem|[6]
CAS Number 6826-24-0 PubChem][6]
Molecular Formula CoHsN20 PubChem][6]
Molecular Weight 160.17 g/mol PubChem][6]
Exact Mass 160.063662883 Da PubChem][6]
XLogP3 17 PubChem|[6]
Hydrogen Bond Donors 1 (the amine group) PubChem][6]
Hydrogen Bond Acceptors 3 (ring N, ring O, amine N) PubChem][6]
SMILES C1=CC=C(C=CI)C2=CN=C(0 PubChem[6]

2)N
InChiKey UHYFLRPRSERCT- PubChem[6]

UHFFFAOYSA-N

Synthesis and Experimental Protocols

The synthesis of 2-aminooxazole derivatives is well-established in organic chemistry. A
common and effective method involves the condensation reaction between an a-haloketone
and urea. For 5-Phenyl-1,3-oxazol-2-amine, this typically utilizes 2-bromoacetophenone as
the ketone precursor.

The causality of this reaction choice lies in the reactivity of the starting materials. The a-
bromoketone provides a potent electrophilic carbon adjacent to the carbonyl group, which is
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readily attacked by the nucleophilic nitrogen of urea. The subsequent intramolecular cyclization
is thermodynamically driven by the formation of the stable aromatic oxazole ring.

Solvent (e.g., DMF)
2-Bromoacetophenone Heat Nucleophilic Attack Intramolecular Cyclization Dehydration .
Urea on a-carbon) (N attacks carbonyl C) (Loss of H20) Sl /R ez aae

Click to download full resolution via product page

Caption: General workflow for the synthesis of 5-Phenyl-1,3-oxazol-2-amine.

Detailed Experimental Protocol (Representative)

This protocol is adapted from established methodologies for the synthesis of related 2-amino-4-
aryloxazoles.[7] It serves as a self-validating system where reaction progress can be monitored
via Thin Layer Chromatography (TLC), and the final product is purified and characterized to

confirm its identity and purity.

e Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and
reflux condenser, dissolve 2-bromoacetophenone (1.99 g, 10 mmol) and urea (2.10 g, 35
mmol) in 30 mL of dimethylformamide (DMF).

o Rationale: A significant excess of urea is used to drive the reaction equilibrium towards the
product and to minimize side reactions. DMF is chosen as the solvent due to its high
boiling point and its ability to dissolve both reactants.

e Reaction: Heat the mixture to 80-90 °C and stir for 4-6 hours.

o Rationale: Heating provides the necessary activation energy for the condensation and
cyclization steps. The reaction progress should be monitored every hour using TLC (e.qg.,
with a 7:3 hexane:ethyl acetate mobile phase) to observe the consumption of the starting
ketone.

o Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room
temperature. Pour the reaction mixture into 150 mL of ice-cold water.

o Rationale: This step precipitates the crude product, which has lower solubility in water than
in DMF, while the excess urea and DMF remain in the aqueous phase.
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o Neutralization and Filtration: Neutralize the aqueous solution by the slow addition of a
saturated sodium bicarbonate (NaHCOs) solution until the pH reaches ~7-8. The resulting

precipitate is collected by vacuum filtration.

o Rationale: Neutralization removes any acidic byproducts (like HBr) formed during the

reaction.

 Purification: Wash the collected solid with copious amounts of cold water and then dry under
vacuum. The crude product can be further purified by recrystallization from a suitable solvent
system (e.g., ethanol/water) to yield the pure 5-Phenyl-1,3-oxazol-2-amine.

Spectroscopic Characterization

Unambiguous identification of the synthesized compound is achieved through a combination of
spectroscopic technigues. The data presented below are based on typical values for this
structural class and available database information.[6][8]
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Technique

Data and Interpretation

1H NMR

0 ~7.2-7.8 ppm (m, 5H): Protons of the phenyl
ring. The multiplicity will be complex due to
coupling. & ~7.0 ppm (s, 1H): Proton at the C4
position of the oxazole ring. & ~5.5-6.5 ppm (br
s, 2H): Protons of the primary amine (-NHz). The
broadness is due to quadrupole broadening and

potential hydrogen exchange.

13C NMR

0 ~160-165 ppm: C2 carbon (attached to two
heteroatoms and the amine). & ~145-150 ppm:
C5 carbon (attached to the phenyl group).
~125-135 ppm: Carbons of the phenyl ring
(multiple signals expected). d ~120-125 ppm:
C4 carbon of the oxazole ring.

IR (KBr)

~3400-3250 cm~1: Two distinct bands
characteristic of the asymmetric and symmetric
N-H stretching of a primary amine.[9] ~1650-
1580 cm~1: N-H bending vibration (scissoring) of
the primary amine.[9] ~1600-1620 cm~1: C=N
stretching vibration of the oxazole ring. ~1335-
1250 cm~1: Strong C-N stretching, typical for

aromatic amines.[9]

Mass Spec.

m/z 160: Molecular ion peak [M]* corresponding
to the molecular weight of CoHsN20.
Fragmentation: Common fragmentation
pathways for phenyl-substituted oxazoles
include the loss of CO, HCN, and cleavage of

the phenyl group (m/z 77).[10]

Chemical Reactivity and Derivatization Potential

The reactivity of 5-Phenyl-1,3-o0xazol-2-amine is dominated by the primary amine group,

making it a versatile precursor for the synthesis of a diverse library of derivatives. This is a
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cornerstone of its utility in drug discovery, allowing for systematic modification to optimize
biological activity and pharmacokinetic properties.

5-Phenyl-1,3-oxazol-2-amine

Sulfonylation
(R-SO2CI)

Alkylation
(R-X, Base)

Acylation Schiff Base Formation
(R-COCI, Pyridine) (R-CHO, Acid catalyst)

2-Amide Derivative

2-Alkylamine Derivative 2-Sulfonamide Derivative 2-Imine Derivative

Click to download full resolution via product page
Caption: Key derivatization reactions at the 2-amino position.

o N-Acylation/Sulfonylation: The primary amine readily reacts with acyl chlorides, anhydrides,
or sulfonyl chlorides in the presence of a base (like pyridine or triethylamine) to form stable
amide and sulfonamide derivatives, respectively. This is a common strategy to explore
structure-activity relationships (SAR).

o N-Alkylation: Reaction with alkyl halides can produce secondary or tertiary amines, though
controlling the degree of alkylation can be challenging and may require specific protecting
group strategies.

» Schiff Base Formation: Condensation with aldehydes or ketones under acidic catalysis yields
imines (Schiff bases), which can serve as intermediates for further functionalization, such as
reduction to secondary amines.

o Reactivity of the Oxazole Ring: The oxazole ring itself is relatively stable and aromatic. It is
generally electron-deficient, making electrophilic aromatic substitution more difficult than on a
simple benzene ring. However, reactions like halogenation at the C4 position can be
achieved under specific conditions.
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Applications in Drug Discovery

The 5-Phenyl-1,3-oxazol-2-amine scaffold is a valuable asset in modern medicinal chemistry,
primarily due to its favorable biological and physicochemical properties.

o Antimicrobial and Antitubercular Agents: Research has extensively demonstrated the potent
antimicrobial activity of 2-aminooxazoles, particularly against Mycobacterium tuberculosis.[1]
[4] In a study comparing isosteric pairs, 2-aminooxazole derivatives consistently showed
significantly higher agueous solubility (often by two orders of magnitude) compared to their
2-aminothiazole counterparts, while maintaining or even improving antimicrobial potency.[2]
This improved solubility is a critical parameter for drug candidate selection, as it directly
impacts bioavailability.

» Kinase Inhibitors for Oncology: The scaffold has been successfully utilized to develop potent
kinase inhibitors. A notable example is the discovery of 5-(4-fluorophenyl)-N-phenyloxazol-2-
amine derivatives as inhibitors of FMS-like tyrosine kinase 3 (FLT3).[3] Mutations leading to
the constitutive activation of FLT3 are common drivers in acute myeloid leukemia (AML).[3]
The developed oxazol-2-amine compounds were shown to inhibit both wild-type and mutated
FLT3, suppress the proliferation of AML cells, induce apoptosis, and demonstrate significant
tumor growth inhibition in in-vivo xenograft models.

e Advantages in Drug Design: The key advantage of the 2-aminooxazole core, as exemplified
by the 5-phenyl derivative, is the strategic combination of a rigid, planar ring system capable
of forming crucial hydrogen bonds, with a reactive handle (the 2-amine group) for facile
chemical modification. The replacement of sulfur (in thiazoles) with oxygen reduces the
potential for metabolic oxidation, potentially leading to a better pharmacokinetic profile.[4][5]

Conclusion

5-Phenyl-1,3-0xazol-2-amine is more than a simple heterocyclic molecule; it is a highly
versatile and potent chemical scaffold with demonstrated value in the development of next-
generation therapeutics. Its straightforward synthesis, well-defined spectroscopic signature,
and predictable reactivity at the 2-amino position make it an ideal starting point for the
construction of large compound libraries. The proven success of this core in generating potent
antitubercular agents and kinase inhibitors, coupled with its superior physicochemical
properties over isosteric analogues, solidifies its role as a privileged structure in modern drug
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discovery. Future research will undoubtedly continue to expand the therapeutic applications of
this valuable chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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